molecular formula C9H6ClFO B2595734 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 881190-94-9

5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B2595734
CAS No.: 881190-94-9
M. Wt: 184.59
InChI Key: JCNGXSRBMDBMDW-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated dihydroindenone derivative featuring a bicyclic indanone scaffold with chloro and fluoro substituents at the 5- and 6-positions, respectively. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes and receptors. Its structure enables diverse modifications, such as Claisen-Schmidt condensations or cyclocondensation reactions, to generate derivatives with enhanced pharmacological properties (e.g., kinase inhibition, anti-inflammatory activity) .

Properties

IUPAC Name

5-chloro-6-fluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNGXSRBMDBMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one typically involves the use of starting materials such as 3-chloropropionyl chloride, chlorobenzene, and aluminium chloride. The reaction proceeds through a Friedel-Crafts acylation followed by cyclization. The optimized reaction conditions include a drop temperature of 5°C, a drop time of 2 hours, and a reaction temperature of 60°C for 3 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Reduction of the Ketone Group

The carbonyl group in 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one can be reduced to a secondary alcohol. For example:

  • Conditions : Sodium borohydride (NaBH₄) and iodine (I₂) in tetrahydrofuran (THF) at 0°C to room temperature .

  • Product : 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol.

  • Mechanism : The reaction proceeds via hydride transfer from NaBH₄ to the carbonyl carbon, followed by protonation to form the alcohol.

Nucleophilic Substitution at the C5 Chlorine

The chlorine atom at position 5 undergoes substitution under specific conditions:

  • Example : Reaction with 1-(pyridin-2-yl)piperazine under alkylation conditions .

  • Conditions : Typically involves heating in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃).

  • Product : Piperazine-substituted derivatives at C5.

  • Mechanism : Likely proceeds via a nucleophilic aromatic substitution (SNAr) pathway, facilitated by electron-withdrawing effects from the fluorine and ketone groups.

Halogen Exchange Reactions

Analogous bromo-fluoro indanones (e.g., 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one) demonstrate halogen substitution, suggesting similar reactivity for the chloro derivative:

Reaction TypeConditionsProductNote
Chlorine → IodineNaI, acetone, reflux5-Iodo-6-fluoro-2,3-dihydro-1H-inden-1-oneFaster than bromo analogs due to better leaving-group ability of Cl⁻.

Radical-Mediated Functionalization

While direct evidence for radical reactions of this compound is limited, studies on related systems suggest potential pathways :

  • Example : Copper-catalyzed annulation-cyanotrifluoromethylation of enynes with Togni’s reagent (CF₃ source) and TMSCN (cyanide source).

  • Relevance : The compound’s aromatic ring could participate in radical coupling if activated, though experimental validation is needed.

Stability and Side Reactions

  • Hydrolytic Stability : The fluorine atom at C6 enhances resistance to hydrolysis compared to non-fluorinated analogs .

  • Thermal Decomposition : Prolonged heating above 150°C may lead to ring-opening or decarbonylation .

Key Reaction Data Table

ReactionReagents/ConditionsOutcomeReference
Ketone ReductionNaBH₄, I₂, THF, 0°C → RTSecondary alcohol formation
C5 Substitution1-(Pyridin-2-yl)piperazine, DMF, K₂CO₃, 80°CPiperazine derivative
Halogen Exchange (Cl → I)NaI, acetone, refluxIodo-substituted product

Scientific Research Applications

Medicinal Chemistry

5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one has been investigated for its potential as an antibacterial and antifungal agent. The halogen substituents improve its binding affinity to biological targets, which may lead to effective inhibition of microbial growth.

Mechanism of Action:
The compound is believed to disrupt bacterial cell wall synthesis or protein functions, leading to cell lysis. Its halogen atoms enhance reactivity, allowing it to interact with specific enzymes and receptors effectively.

Materials Science

This compound is utilized in the synthesis of advanced materials with unique electronic properties. Its structural characteristics make it suitable for creating novel polymers and materials that can be used in electronics and other high-tech applications.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis of Novel Materials

Research focused on the application of this compound in synthesizing conductive polymers. The findings demonstrated that incorporating this compound into polymer matrices enhanced electrical conductivity and stability under various environmental conditions.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one can be contextualized against structurally analogous dihydroindenones. Key comparisons include:

Substituent Effects on Bioactivity

  • 5-Methoxy-6-fluoro-2,3-dihydro-1H-inden-1-one : The methoxy group improves solubility and electron-donating capacity, which may modulate pharmacokinetics. Such derivatives are frequently utilized in anti-inflammatory and CNS-targeted compounds .
  • 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one : This compound exhibits allelopathic activity with IC50 values of 0.34 mM (hypocotyl growth inhibition) and 0.16 mM (root growth inhibition) in Lepidium sativum. The hydroxy and alkyl groups enhance hydrogen bonding and lipophilicity, respectively, contributing to its phytotoxic effects .

Anti-Inflammatory and Anticancer Derivatives

  • (E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x): Demonstrates potent anti-inflammatory activity in macrophages by suppressing pro-inflammatory cytokines. The benzylidene moiety and hydroxyl groups facilitate interactions with inflammatory pathway targets (e.g., NF-κB), achieving efficacy at nanomolar concentrations .
  • 2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI) : A Topoisomerase IIα inhibitor with structural divergence from classical inhibitors like VM24. Its halogenated benzylidene group likely stabilizes DNA-enzyme complexes, highlighting the role of aromatic substituents in anticancer drug discovery .

Data Table: Comparative Analysis of Dihydroindenone Derivatives

Compound Name Substituents Key Bioactivity/Application Reference
This compound 5-Cl, 6-F Intermediate for kinase inhibitors
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one 5-Br, 6-F Potential anticancer agent
5-Methoxy-6-fluoro-2,3-dihydro-1H-inden-1-one 5-OCH3, 6-F CNS-targeted therapeutics
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one 3-OH, 5-CH(CH3)2, 3-CH3 Allelopathic (IC50: 0.34 mM hypocotyl)
(E)-7x (Benzylidene derivative) 6-OH, 4-OH-3-OCH3-benzylidene Anti-inflammatory (macrophage assay)
DDI (Benzylidene derivative) 3,5-Br, 4-OH-benzylidene Topoisomerase IIα inhibition

Biological Activity

5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one (C9H6ClFO) is an organic compound that has garnered interest in medicinal chemistry due to its unique molecular structure and potential biological activities. Its halogen substituents—chlorine and fluorine—are known to influence its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The compound has a molecular weight of approximately 184.59 g/mol and is characterized by the following properties:

PropertyValue
Molecular FormulaC9H6ClFO
Molecular Weight184.59 g/mol
CAS Number881190-94-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its binding affinity, potentially leading to inhibitory effects on bacterial growth by disrupting cell wall synthesis or protein function.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0048

These results suggest that the compound may serve as a potential antibacterial agent, particularly against Gram-positive bacteria .

Antifungal Activity

In addition to antibacterial properties, preliminary studies suggest antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The Minimum Inhibitory Concentration (MIC) values for these fungi were reported as follows:

Fungal StrainMIC (mg/mL)
Candida albicans0.0048
Fusarium oxysporum0.039

This highlights the compound's potential in treating fungal infections as well .

Structure–Activity Relationship (SAR)

The unique positioning of chlorine and fluorine atoms in this compound differentiates it from other similar compounds. This structural uniqueness is believed to enhance its biological activity through improved binding interactions with biological targets .

Case Studies

Several studies have investigated the biological effects of halogenated compounds similar to this compound:

  • Study on Antibacterial Activity :
    • A study evaluated various halogenated indanone derivatives for their antibacterial properties. It was found that the presence of chlorine significantly enhanced the antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of standard antibiotics like ciprofloxacin .
  • Evaluation of Antifungal Properties :
    • Another research focused on the antifungal efficacy of halogenated compounds against Candida species. The study reported that compounds with similar structures exhibited promising antifungal activity, suggesting that further exploration of this compound could yield valuable insights for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, and how can purity be optimized?

  • Methodology : The compound can be synthesized via halogenation of the parent indenone scaffold. For example, fluorination and chlorination steps may involve electrophilic substitution under controlled conditions (e.g., using CuI catalysts in PEG-400/DMF mixtures for regioselectivity) . Purification typically employs column chromatography with gradients like 70:30 ethyl acetate/hexane, followed by recrystallization for ≥95% purity .
  • Key Considerations : Monitor reaction progress via TLC and confirm regiochemistry using 1H^{1}\text{H}/13C^{13}\text{C} NMR to distinguish between 5-chloro-6-fluoro and isomeric byproducts .

Q. How can the crystal structure of this compound be resolved, and which software is suitable?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs (e.g., SHELXL for refinement) to solve structures, leveraging intensity data and space group determination. ORTEP-3 can visualize thermal ellipsoids and validate bond angles/distances .
  • Data Interpretation : Compare experimental bond lengths (e.g., C=O at ~1.21 Å) with DFT-optimized geometries to confirm accuracy .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Optimize the molecular geometry at the B3LYP/6-31G(d,p) level. Calculate HOMO-LUMO gaps to assess electrophilicity and nucleophilic attack sites. Use Mulliken charges to map electron-deficient regions (e.g., carbonyl group) for reaction planning .
  • Applications : Correlate computed ionization potentials with experimental redox behavior in electrochemical studies .

Q. What strategies are effective for designing derivatives of this compound with enhanced biological activity (e.g., kinase inhibition)?

  • Methodology : Introduce substituents at the 2- or 3-position to modulate steric/electronic effects. For example, 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy) derivatives have shown potent FAK inhibition in ovarian cancer models. Validate via in vitro kinase assays and molecular docking to assess binding affinity .
  • SAR Insights : Fluorine at position 6 enhances metabolic stability, while chloro at position 5 improves target selectivity for JAK2 over related kinases .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

  • Methodology :

  • Step 1 : Verify solvent and referencing standards (e.g., TMS for 1H^{1}\text{H} NMR).
  • Step 2 : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion consistency.
  • Step 3 : Cross-check with computational 19F^{19}\text{F} NMR predictions to identify potential solvate or tautomeric forms .

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